molecular formula C21H37NO2 B126449 2-二甲基氨基芬戈莫德 CAS No. 1404433-87-9

2-二甲基氨基芬戈莫德

货号 B126449
CAS 编号: 1404433-87-9
分子量: 335.5 g/mol
InChI 键: NMDKKGSGVKAKAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Dimethylamino Fingolimod is a chemical compound that has potential for diverse scientific research applications. It is a sphingosine analog that acts on sphingosine-1-phosphate receptors (S1PRs) . Fingolimod, the parent compound of 2-Dimethylamino Fingolimod, is an immunomodulating medication used for the treatment of multiple sclerosis .


Synthesis Analysis

An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step . A facile six-step synthesis of fingolimod, starting from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield is demonstrated .


Molecular Structure Analysis

The key structural features of fingolimod are first, the aminodiol polar head group, which is phosphorylated by SPHK2; second, a 1,4 disubstituted phenyl ring, which acts as a rigid linker . Single-crystal structures of fingolimod hydrochloride (FTY 720), a block-buster multiple sclerosis drug, were revealed for the first time in this study .


Chemical Reactions Analysis

2,3-Diaminomaleonitrile (DAMN) has proved to be a valuable organic π-conjugated molecule having many applications in the area of chemosensors for sensing of ionic and neutral species because of its ability to act as a building block for well-defined molecular architectures and scaffolds for preorganised arrays of functionality .


Physical And Chemical Properties Analysis

2-Dimethylamino Fingolimod has a molecular formula of C21H37NO2 and a molecular weight of 335.52 .

科学研究应用

Multiple Sclerosis (MS) Management

2-Dimethylamino Fingolimod is primarily recognized for its role in managing relapsing-remitting multiple sclerosis (RRMS). It functions as an immunomodulator by sequestering lymphocytes in lymph nodes, preventing them from contributing to the autoimmune attack on the central nervous system characteristic of MS .

Central Nervous System (CNS) Injuries

Research indicates that 2-Dimethylamino Fingolimod may aid in the recovery of CNS injuries. It has been shown to promote AQP4 polarization and support the functional recovery of the glymphatic system, which is crucial for clearing metabolic waste from the brain, potentially improving outcomes after diffuse brain injuries .

Alzheimer’s Disease (AD)

In Alzheimer’s disease, 2-Dimethylamino Fingolimod has demonstrated potential therapeutic benefits. It may suppress amyloid-beta (Aβ) secretion and deposition, inhibit apoptosis, and enhance brain-derived neurotrophic factor (BDNF) production, addressing key aspects of AD pathogenesis .

Parkinson’s Disease (PD)

The compound has shown neuroprotective effects in mouse models of Parkinson’s disease. It appears to reduce the loss of dopaminergic neurons and attenuate the decrease in striatal dopamine levels, suggesting a potential role in PD treatment strategies .

Epilepsy

In the context of epilepsy, particularly temporal lobe epilepsy (TLE), 2-Dimethylamino Fingolimod has exhibited anti-epileptogenic and anti-convulsive effects. It may reduce chronic seizure activity and has neuroprotective and anti-gliotic effects, reducing cytotoxic T cell infiltrates .

Cancer Treatment

Emerging evidence suggests that 2-Dimethylamino Fingolimod could play a role in cancer treatment. It has shown efficacy in various in vitro and in vivo cancer models, potentially through the inhibition of sphingosine kinase 1, a proto-oncogene associated with cancer progression. Its anticancer properties may also be attributable to actions on several other molecular targets, making it a candidate for repurposing in oncology .

未来方向

The evolving understanding of fingolimod’s MOA has provided strategies for developing next-generation compounds with superior attributes, suggesting new ways to target S1P as well as other LP receptor modulators for novel therapeutics in the CNS and other organ systems . Fingolimod’s development portends future success with multiple next-generation agents in relapsing and progressive forms of MS and possibly other central nervous system (CNS) and non-CNS therapeutic areas .

属性

IUPAC Name

2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDKKGSGVKAKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylamino Fingolimod

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。